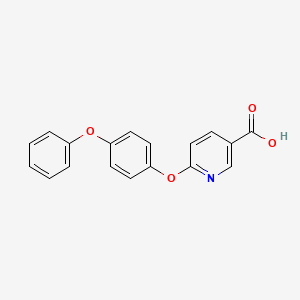

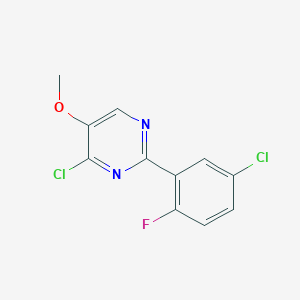

4-(3-Methoxypropoxy)benzylamine

Overview

Description

Synthesis Analysis

The synthesis of benzylamine derivatives has been extensively studied . For instance, microbial oxidation of 2-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylthiobenzimidazole to a useful proton pump inhibitor, sodium 2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl] methylsulfinyl]-1H benzimidazole (Rabeprazole), has been examined in over 650 microorganisms .Scientific Research Applications

1. Aza-Michael Additions of Benzylamine

- Application Summary: Benzylamine is used in aza-Michael addition reactions to α,β-unsaturated esters to prepare N-benzylated β-amino esters .

- Method of Application: The reaction is carried out in the absence of a solvent, using catalytic amounts of DBU (0.2 eq) via a solvent-free reaction .

- Results: Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for aza-Michael addition .

2. Protection of Benzylamines with Carbon Dioxide

- Application Summary: Benzylamines react with CO2 in a variety of solvents, with and without the presence of basic additives .

- Method of Application: The reaction involves the use of CO2 to protect benzylamine in acetonitrile containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) .

- Results: New adducts associated with CO2 protected benzylamine were presented .

3. Defect Healing of MAPbI3 Perovskite Single Crystal Surface

- Application Summary: Benzylamine (BA) ligand treatment is used to passivate the methylammonium lead iodide (MAPbI3) perovskite single crystal (PSC) surface defects .

- Method of Application: The method involves the application of benzylamine to the surface of the crystal .

- Results: The treatment provides a deeper understanding of the passivation process .

4. Microwave Promoted Michael Additions of Amines

- Application Summary: Benzylamine is used in Michael addition reactions to methyl acrylates promoted by microwave irradiation .

- Method of Application: The reactions were carried out in methanol in a monomode microwave CEM Discover apparatus .

5. Manufacturing of Pharmaceuticals

- Application Summary: Benzylamine is used in the manufacture of numerous pharmaceuticals, including alniditan, lacosamide, moxifloxacin, and nebivolol .

- Method of Application: The specific methods of application vary depending on the pharmaceutical being manufactured .

- Results: The use of benzylamine in the manufacturing process results in the production of the desired pharmaceutical compounds .

6. Production of Military Explosives

- Application Summary: Benzylamine is used to manufacture the military explosive hexanitrohexaazaisowurtzitane (HNIW), which is superior to older nitroamine high explosives like HMX and RDX .

- Method of Application: The specific methods of application vary depending on the explosive being manufactured .

- Results: The use of benzylamine in the manufacturing process results in the production of the desired explosive compounds .

7. Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions

- Application Summary: Benzylamine is used as an electrophilic aminating reagent for transition metal-catalyzed C–N bond-forming reactions .

- Method of Application: The specific methods of application vary depending on the reaction .

- Results: The use of benzylamine in these reactions has proven to be effective for the synthesis of various organic molecules and pharmaceuticals .

8. Anti-emetic Properties

- Application Summary: Derivatives of benzylamine and its salts have been shown to have anti-emetic properties .

- Method of Application: The specific methods of application vary depending on the pharmaceutical being manufactured .

- Results: The use of benzylamine in the manufacturing process results in the production of the desired pharmaceutical compounds .

Safety And Hazards

properties

IUPAC Name |

[4-(3-methoxypropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-13-7-2-8-14-11-5-3-10(9-12)4-6-11/h3-6H,2,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONXVVIPTWDLSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Methoxypropoxy)benzylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B1420199.png)

![2-chloro-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B1420200.png)

![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)

![[2-(Cyclohexylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B1420211.png)

![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)

![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)